molecular formula C21H16F3N3O B3499682 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3499682
M. Wt: 383.4 g/mol
InChI Key: WCKQIGMRDOIUAL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl, phenyl, methyl, and trifluoromethyl groups. Synthesized via microwave-assisted Suzuki–Miyaura cross-coupling reactions or traditional condensation methods, this compound is obtained as a yellow-to-orange crystalline solid with a melting point of 182–183°C and yields ranging from 60% to 88% depending on the synthetic route . Its structure is confirmed by $ ^1H $ NMR spectroscopy, showing distinct signals for the methoxy group (δ 3.92 ppm), methyl group (δ 2.60 ppm), and aromatic protons (δ 6.62–8.09 ppm) . The trifluoromethyl group at position 7 and the methoxy group at the para position of the phenyl ring enhance its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-13-19(15-6-4-3-5-7-15)20-25-17(14-8-10-16(28-2)11-9-14)12-18(21(22,23)24)27(20)26-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQIGMRDOIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact effectively with various biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. A study demonstrated that compounds similar to TOSLAB 860727 inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests potential applications in developing anticancer drugs.

Pharmacology

Pharmacological studies have highlighted the compound's potential as a lead structure for designing new drugs with enhanced efficacy and reduced side effects.

Case Study: Anti-inflammatory Effects

In a pharmacological evaluation, TOSLAB 860727 was tested for anti-inflammatory activity. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Material Science

The unique chemical structure of TOSLAB 860727 opens avenues for its application in material science, particularly in the development of functional materials.

Case Study: Organic Electronics

Recent research explored the use of pyrazolo[1,5-a]pyrimidine derivatives in organic electronic devices. The compound's electronic properties were evaluated for use in organic light-emitting diodes (OLEDs), showing promising results in terms of stability and efficiency.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
TOSLAB 860727Anticancer15
Similar Derivative AAnti-inflammatory20
Similar Derivative BAnticancer10

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Physical and Spectral Properties

Compound Name Melting Point (°C) $ ^1H $ NMR Features (δ, ppm) Optical Properties Reference
Target Compound 182–183 OCH$3$ (3.92), CH$3$ (2.60), H-6 (7.50) Orange solid, air-stable
5-(4-FPh)-2-Me-7-CF$_3$-pyrazolo[1,5-a]pyrimidine N/A Aromatic F substituent Not reported
5-(Thiophen-2-yl)-2-Me-7-CF$_3$-pyrazolo[1,5-a]pyrimidine N/A Thiocyanato group (δ 4.20) Electroactive behavior
  • Key Observations :
    • The methoxy group in the target compound increases solubility in polar solvents compared to halogenated analogs .
    • Thiocyanato derivatives (e.g., 10f) exhibit unique electrooxidation properties, unlike the target compound .

Structural and Electronic Comparisons

  • Electron-Donating vs. Withdrawing Groups :
    • The 4-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the aromatic system, whereas nitro or trifluoromethyl groups withdraw electrons, altering reactivity .
  • Planarity and Conjugation :
    • Pyrazolo[1,5-a]pyrimidines with planar structures (e.g., target compound) exhibit stronger π-π stacking interactions, beneficial for solid-state optical applications .

Q & A

Q. What are the common synthetic strategies for preparing 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation reactions between substituted pyrazole amines and trifluoromethyl-containing diketones. Key steps include:

  • Reagent optimization : Use of 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and 4,4,4-trifluoro-1-phenylbutane-1,3-dione under reflux conditions (433–438 K) in inert solvents like ethanol or acetone .
  • Yield improvement : Recrystallization from methanol or ethanol/acetone mixtures enhances purity (60–70% yield) .
  • Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) may accelerate cyclization .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.92 ppm, trifluoromethyl carbons at δ 121–124 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇F₃N₄O: 411.13) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles (e.g., 178.3° for phenyl ring planarity) .

Q. What preliminary biological screening models are used to assess activity?

Initial screening often employs:

  • Enzyme inhibition assays : Testing against kinases (e.g., KDR) or metabolic enzymes (e.g., phosphodiesterases) .
  • In vitro cytotoxicity : Cell viability assays using cancer lines (e.g., IC₅₀ determination via MTT assay) .
  • Microbial susceptibility : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between studies be resolved?

Contradictions in bond angles or torsion values (e.g., C–Cl vs. C–F interactions) arise from:

  • Crystallization conditions : Solvent polarity (ethanol vs. acetone) affects molecular packing .
  • Refinement protocols : Merging Friedel pairs or constraining H-atom parameters may alter precision .
  • Validation tools : Cross-referencing with Cambridge Structural Database (CSD) entries ensures consistency .

Q. What computational methods support structure-activity relationship (SAR) studies?

Advanced SAR analysis involves:

  • Docking simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like peripheral benzodiazepine receptors .
  • QSAR modeling : Quantitative SAR using Hammett constants correlates substituent effects (e.g., methoxy vs. trifluoromethyl) with bioactivity .
  • DFT calculations : Electron density maps (B3LYP/6-311G**) identify reactive sites for derivatization .

Q. How are contradictions in biological activity data across studies addressed?

Discrepancies (e.g., varying IC₅₀ values) require:

  • Assay standardization : Uniform protocols (e.g., ATP concentration in kinase assays) reduce variability .
  • Metabolic stability testing : Liver microsome assays assess if metabolite interference affects results .
  • Orthogonal validation : Confirmatory assays (e.g., SPR for binding kinetics) validate initial findings .

Q. What strategies optimize pharmacokinetic properties without compromising efficacy?

  • Prodrug design : Esterification of carboxyl groups (e.g., methyl ester in derivatives) enhances oral bioavailability .
  • Lipophilicity adjustment : Introducing hydrophilic groups (e.g., morpholine in ) improves solubility .
  • Metabolic shielding : Fluorination at specific positions reduces CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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